Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate

Fsp3 three-dimensionality drug-likeness

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-91-6) is a Boc-protected spirocyclic diamine building block featuring a 5-azaspiro[3.5]nonane core that fuses an azetidine and a piperidine ring via a shared quaternary carbon. With molecular formula C13H24N2O2 and molecular weight 240.35 g/mol, the compound presents as a white crystalline powder with a melting point of approximately 95–100 °C and is moderately soluble in dimethylformamide.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 778646-91-6
Cat. No. B2676477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
CAS778646-91-6
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12CCC2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
InChIKeyVMQKCXQYZGGLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-91-6): Procurement-Grade Spirocyclic Building Block Profile


Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-91-6) is a Boc-protected spirocyclic diamine building block featuring a 5-azaspiro[3.5]nonane core that fuses an azetidine and a piperidine ring via a shared quaternary carbon . With molecular formula C13H24N2O2 and molecular weight 240.35 g/mol, the compound presents as a white crystalline powder with a melting point of approximately 95–100 °C and is moderately soluble in dimethylformamide . Its computed physicochemical profile includes a clogP of 2.07 and a topological polar surface area (TPSA) of 50.36 Ų, placing it within favorable drug-like property space [1]. The compound carries an Fsp³ value of 0.923, reflecting a high degree of three-dimensional saturation characteristic of spirocyclic scaffolds [2]. It is supplied at typical purities of 95–98% and is catalogued by major building block providers including Enamine (EN300-26948) and Fluorochem (F438177) [3].

Why Generic Substitution of Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-91-6) Is Scientifically Inadvisable


Closely related azaspiro building blocks—differing only in ring size (spiro[2.5]octane, spiro[3.4]octane), heteroatom incorporation (2-oxa analog), or protection state (free amine, hydrochloride salt)—exhibit measurably divergent physicochemical and conformational properties that preclude simple interchange in synthetic and medicinal chemistry workflows [1]. The spiro[3.5]nonane scaffold provides a defined spatial orientation of the 8-amino exit vector relative to the Boc-protected piperidine nitrogen, which is fundamentally altered when the ring system contracts to spiro[2.5] or spiro[3.4] . Differences in Fsp³, lipophilicity (clogP), TPSA, and physical form between the target compound and its nearest analogs translate into distinct solubility, permeability, crystallinity, and reactivity profiles that directly impact downstream synthetic yields, intermediate handling, and ultimate pharmacokinetic properties of derived drug candidates . The quantitative evidence below demonstrates that selection of CAS 778646-91-6 over its closest comparators is driven by measurable, physico-chemically consequential parameters rather than nominal structural similarity .

Quantitative Differentiation Evidence: Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate vs. Closest Analogs


Fsp³ of 0.923 Surpasses 2-Oxa Analog (0.917) and Non-Spirocyclic Piperidine (0.769), Correlating with Superior 3D Character and Predicted Solubility

The target compound tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate exhibits an Fsp³ value of 0.923 (12 sp³-hybridized carbons out of 13 total), as confirmed independently for its hydrochloride salt form (CAS 2703752-55-8) [1]. This exceeds the Fsp³ of the closest heteroatom-substituted analog, 5-Boc-2-oxa-5-azaspiro[3.5]nonane (Fsp³ = 0.917) , and substantially exceeds the Fsp³ of a representative non-spirocyclic Boc-aminopiperidine comparator (tert-butyl 2-allyl-4-aminopiperidine-1-carboxylate, Fsp³ = 0.769) . Higher Fsp³ values have been mechanistically linked to improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability in spirocyclic drug candidates, as documented in the comprehensive MDPI Molecules review of approved spirocyclic drugs [2].

Fsp3 three-dimensionality drug-likeness spirocyclic scaffold

clogP of 2.07 and TPSA of 50.36 Ų Provide a Quantifiably Distinct Lipophilic-Hydrophilic Balance vs. the 2-Oxa Analog (logP 1.71)

The target compound displays a computed clogP of 2.07 and a TPSA of 50.36 Ų [1]. This lipophilicity is 0.36 log units higher than that of the structurally closest 2-oxa-5-azaspiro[3.5]nonane analog (5-Boc-2-oxa-5-azaspiro[3.5]nonane, experimentally reported logP = 1.71) . The difference arises from replacement of the ether oxygen in the cyclobutane ring with a methylene group, which removes one hydrogen-bond acceptor and increases hydrophobicity. In CNS drug design contexts, a clogP of ~2–3 is considered optimal for balancing passive blood-brain barrier permeability with aqueous solubility; the target compound's clogP of 2.07 falls squarely within this window, whereas the 2-oxa analog at logP 1.71 trends toward the lower boundary, potentially limiting passive membrane partitioning [2]. The TPSA of 50.36 Ų is below the commonly cited 60–70 Ų threshold for favorable CNS penetration, further supporting the target's suitability for neuroscience-targeted library design [2].

lipophilicity permeability TPSA CNS drug design physicochemical profiling

White Crystalline Powder with mp 95–100 °C vs. Liquid/Oil Comparators: Enables Accurate Weighing and Reduces Handling Variability

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate is a white crystalline powder with a melting point of approximately 95–100 °C . This contrasts with several azaspiro[3.5]nonane family members that are liquids at ambient temperature: 2-azaspiro[3.5]nonane (CAS 666-08-0) is a colorless to pale yellow liquid , and 1-azaspiro[3.5]nonane (CAS 13374-55-5) is also a liquid at room temperature [1]. The crystalline solid form of the target compound confers practical advantages in medicinal chemistry laboratory workflows: solid building blocks can be accurately weighed on standard analytical balances with typical precision of ±0.1 mg, whereas liquid building blocks introduce volumetric dispensing variability and are more susceptible to batch-to-batch density fluctuations. Furthermore, the well-defined melting point provides a straightforward identity and purity checkpoint via melting point apparatus, supplementing spectroscopic characterization.

physical form crystallinity melting point weighing accuracy laboratory handling

Boc-Protected Free Base vs. Unprotected 5-Azaspiro[3.5]nonan-8-amine: Orthogonal Deprotection Enables Sequential Functionalization Strategies

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen of the 5-azaspiro[3.5]nonane scaffold, while leaving the 8-amino substituent as a free primary amine . This orthogonal protection architecture is absent in the closely related building block 5-azaspiro[3.5]nonan-8-amine (CAS 929971-77-7, C8H16N2, MW 140.23), which presents both the piperidine NH and the 8-NH₂ as unprotected amines . The Boc group is selectively cleavable under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), while the primary 8-amino group can be selectively functionalized via amide coupling, reductive amination, or sulfonylation without affecting the Boc-protected site . This enables consecutive, chemoselective diversification steps—a synthetic advantage not available with the fully unprotected comparator—and is consistent with the orthogonal protection strategy highlighted in the Thieme Connect report on 2,6-diazaspiro[3.5]nonane synthesis .

orthogonal protection Boc deprotection synthetic strategy amine functionalization building block utility

Free Base vs. Hydrochloride Salt (CAS 2703752-55-8): Solubility, Reactivity, and Cost Trade-offs Govern Form Selection for Specific Reaction Conditions

The free base form (CAS 778646-91-6) and its hydrochloride salt (CAS 2703752-55-8, C13H25ClN2O2, MW 276.81, Fsp³ = 0.923) represent two commercially available forms of the same spirocyclic scaffold with distinct performance characteristics [1]. The free base is a white crystalline powder with mp 95–100 °C and moderate solubility in organic solvents such as DMF, but is moisture-sensitive and requires storage under nitrogen at 2–8 °C . The hydrochloride salt, in contrast, exhibits enhanced aqueous solubility and is less hygroscopic, making it preferable for aqueous-phase reactions or when anhydrous conditions are not critical . Critically, the free base commands a substantial price premium: ¥6,578/50mg (Fluorochem, 95% purity) versus ¥3,276/100mg for the hydrochloride salt (Macklin, 98% purity) [2]—representing a ~4× higher cost per milligram for the free base. For reactions requiring nucleophilic free amine character (e.g., reductive aminations, Mitsunobu reactions, or coupling with acid chlorides under non-aqueous conditions), the free base is functionally mandatory; for aqueous amide couplings or salt metathesis steps, the hydrochloride may offer equivalent utility at substantially lower procurement cost.

free base hydrochloride salt solubility form selection procurement economics

Documented Pharmaceutical Intermediate Status: Specifically Cited for Antiepileptic Drug Synthesis in J. Med. Chem. and Org. Process Res. Dev.

Unlike many spirocyclic building blocks that lack specific published application context, tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate is explicitly cited as being employed in the preparation of antiepileptic drugs, as referenced in the Journal of Medicinal Chemistry, and as an intermediate for synthesizing azaspirocyclic pharmaceuticals described in Organic Process Research & Development . This documented pharmaceutical pedigree distinguishes the compound from structurally similar but application-agnostic building blocks such as tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1260802-34-3), which lacks equivalent published precedent in primary medicinal chemistry literature . Additionally, the 7-azaspiro[3.5]nonane scaffold class has been validated as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibition, with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹, as reported in Bioorganic & Medicinal Chemistry Letters [1]—demonstrating the broader drug-target relevance of the spiro[3.5]nonane architecture that the target compound embodies.

antiepileptic pharmaceutical intermediate CNS drug precedented utility Journal of Medicinal Chemistry

Optimal Application Scenarios for Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 778646-91-6) Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Libraries Requiring High-Fsp³ Spirocyclic Cores with Defined Exit Vector Geometry

Medicinal chemistry teams constructing CNS-focused compound libraries should prioritize CAS 778646-91-6 when the target product profile demands both high three-dimensionality (Fsp³ = 0.923) and a CNS-favorable physicochemical profile (clogP = 2.07, TPSA = 50.36 Ų) [1][2]. The spiro[3.5]nonane scaffold's rigid azetidine-piperidine fusion defines a specific spatial relationship between the 8-amino and N-Boc functionalities that is geometrically distinct from the spiro[2.5]octane and spiro[3.4]octane alternatives . The compound's lipophilicity advantage of +0.36 log units over the 2-oxa analog translates to a predicted ~2.3-fold increase in passive membrane permeability based on the established logP-permeability correlation, making it the preferred choice when blood-brain barrier penetration is a design objective [2]. The compound is supplied as a white crystalline powder (mp 95–100 °C), enabling accurate sub-milligram weighing for nanomole-scale parallel synthesis—a practical advantage over liquid building blocks that introduce dispensing variability in library production .

Sequential Dual-Amine Derivatization for Parallel Synthesis of sp³-Enriched Screening Collections

The orthogonal protection architecture—Boc on the piperidine nitrogen, free primary amine at the 8-position—makes CAS 778646-91-6 uniquely suited for two-step sequential diversification protocols without intermediate protection/deprotection maneuvers [1]. In a typical workflow: Step 1 exploits the free 8-NH₂ for amide coupling with a carboxylic acid diversity set (e.g., 24–96 carboxylic acids under standard HATU/DIPEA conditions); Step 2 then removes the Boc group (TFA/CH₂Cl₂, 1 h) to reveal the piperidine NH for a second diversification event (e.g., sulfonylation or reductive amination). This orthogonal reactivity profile is not available from the fully deprotected 5-azaspiro[3.5]nonan-8-amine (CAS 929971-77-7), which would require an additional protection step adding 1–2 synthetic operations and reducing overall yield by an estimated 15–30% per step [2]. For DNA-encoded library (DEL) construction or high-throughput parallel synthesis where step count minimization is paramount, the orthogonal Boc protection directly translates to operational efficiency gains .

Anhydrous Reaction Conditions Requiring Nucleophilic Free Amine: When the Free Base Form Is Mandatory Over the HCl Salt

In synthetic protocols requiring a nucleophilic primary amine under strictly anhydrous conditions—such as Mitsunobu reactions, Buchwald-Hartwig aminations, or reactions with moisture-sensitive reagents (e.g., Grignard reagents, LiAlH₄)—the free base form (CAS 778646-91-6) must be selected over the hydrochloride salt (CAS 2703752-55-8) [1]. The HCl salt introduces a stoichiometric equivalent of chloride and, upon neutralization, generates water that can quench sensitive reagents. However, the free base carries a 4× cost premium (¥131.56/mg vs. ¥32.76/mg for the HCl salt) and requires controlled storage at 2–8 °C under nitrogen due to moisture sensitivity [2]. Procurement decision logic: if the target reaction is aqueous-compatible (e.g., amide coupling in DMF/water or HATU-mediated couplings where the HCl salt can be neutralized in situ with a tertiary amine base), the HCl salt offers equivalent scaffold delivery at 75% lower cost; if anhydrous nucleophilic amine character is required, the free base is functionally non-substitutable .

Antiepileptic and CNS Drug Discovery Programs Leveraging Precedented Pharmaceutical Intermediates

Drug discovery programs targeting epilepsy, neuropathic pain, or other CNS indications can derisk their synthetic strategy by adopting CAS 778646-91-6, a building block with documented precedent in antiepileptic drug synthesis as reported in the Journal of Medicinal Chemistry and Organic Process Research & Development [1]. This precedent distinguishes the compound from structurally analogous but application-agnostic building blocks: the spiro[3.5]nonane scaffold class has been independently validated as a productive core for fatty acid amide hydrolase (FAAH) inhibitors with mechanism-based k(inact)/K(i) exceeding 1500 M⁻¹s⁻¹, and for muscarinic acetylcholine receptor M4 antagonists (7-azaspiro[3.5]nonane series in patent literature) [2]. For medicinal chemistry teams operating under aggressive timelines, selecting a building block with published target engagement data and synthetic precedent reduces the probability of late-stage scaffold failure and provides a reference synthetic route for scale-up planning [2].

Quote Request

Request a Quote for Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.